An In-depth Technical Guide to Thalidomide-4-NH-PEG1-COO(t-Bu) and its Role in Targeted Protein Degradation
An In-depth Technical Guide to Thalidomide-4-NH-PEG1-COO(t-Bu) and its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-COO(t-Bu), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for this molecule is not publicly registered, this document will cover its core function, the underlying biological mechanisms, and its application in the synthesis and evaluation of novel therapeutics. We will delve into the physicochemical properties of closely related analogs, provide detailed experimental protocols, and visualize the critical pathways and workflows involved in its use.
Introduction: From Tragedy to Targeted Therapy
Thalidomide (B1683933), first marketed as a sedative in the 1950s, was withdrawn from the market due to its severe teratogenic effects. Decades of research have not only elucidated the mechanism behind its tragic past but have also repurposed it and its derivatives, known as immunomodulatory imide drugs (IMiDs), for the treatment of various cancers, including multiple myeloma.[1][2] The pivotal discovery was the identification of Cereblon (CRBN) as the primary target of thalidomide.[1]
CRBN is a substrate receptor component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3] Thalidomide and its analogs act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrates."[1] This mechanism of hijacking the cell's natural protein disposal system is the foundation of PROTAC technology.
Thalidomide-4-NH-PEG1-COO(t-Bu) is a heterobifunctional molecule designed for the synthesis of PROTACs. It consists of:
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A thalidomide moiety: This serves as the CRBN-recruiting ligand.
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A single polyethylene (B3416737) glycol (PEG1) unit: This acts as a flexible linker.
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A tert-butyl (t-Bu) protected carboxyl group: This allows for subsequent chemical conjugation to a ligand for a protein of interest (POI).
The t-Bu protecting group can be removed under acidic conditions, enabling the formation of an amide bond with a POI ligand, thus completing the PROTAC structure.[4]
Physicochemical Properties of Related Thalidomide-Based Linkers
While specific experimental data for Thalidomide-4-NH-PEG1-COO(t-Bu) is not available, the following table summarizes the properties of structurally similar compounds to provide a comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thalidomide-NH-CH2-COO(t-Bu) | 2093386-23-1 | C19H21N3O6 | 387.4 |
| Thalidomide-4-NH-PEG1-NH2 TFA | 2648285-25-8 | C17H21N5O4 · CF3COOH | Not specified |
| Thalidomide 4'-oxyacetamide-PEG1-amine | 2204226-02-6 | C19H22N4O7·HCl | 454.86 |
| Thalidomide-4-NH-PEG1-COOH TFA | 2140807-20-9 | C17H19N3O6 · C2HF3O2 | 503.38 |
Data sourced from PubChem and commercial supplier websites.[5][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by bringing a target protein into close proximity with the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.
Caption: The PROTAC molecule forms a ternary complex with the POI and CRBN, leading to ubiquitination and proteasomal degradation of the POI.
Experimental Protocols
The development of a novel PROTAC using a building block like Thalidomide-4-NH-PEG1-COO(t-Bu) involves chemical synthesis followed by rigorous biological evaluation.
General Synthesis of a Thalidomide-Based PROTAC
The synthesis of a PROTAC is a multi-step process. The following is a representative protocol for the final conjugation step, where a thalidomide-linker moiety is coupled with a POI ligand.
Materials:
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Thalidomide-4-NH-PEG1-COOH (deprotected from the t-Bu ester)
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POI-Ligand with a free amine group
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Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
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Deprotection (if starting with the t-Bu ester): Dissolve Thalidomide-4-NH-PEG1-COO(t-Bu) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and TFA under reduced pressure to yield the free carboxylic acid.
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Activation: Dissolve the deprotected Thalidomide-4-NH-PEG1-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Coupling: To the activated mixture, add the POI-Ligand-NH2 (1.1 eq) dissolved in a minimal amount of anhydrous DMF.
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Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
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Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC molecule.
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Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow for PROTAC Evaluation
Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its biological effects.
Caption: A typical workflow for the preclinical evaluation of a novel PROTAC, from synthesis to in vivo studies.
Detailed Steps for PROTAC Evaluation:
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Target Engagement: Confirm that the PROTAC can bind to both the POI and CRBN within a cellular context. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed.
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Protein Degradation: Quantify the reduction in the levels of the target protein upon treatment with the PROTAC.
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Western Blot: A standard method for visualizing and semi-quantifying protein levels.
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In-Cell Western™ or Quantitative Immunofluorescence: Higher-throughput methods for quantifying protein levels in fixed cells.
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HiBiT Protein Tagging System: A sensitive and quantitative method for measuring protein degradation in live cells in real-time.
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Dose-Response and Kinetics: Determine the potency (DC50 - concentration for 50% degradation) and efficacy (Dmax - maximum degradation) of the PROTAC. Time-course experiments are also performed to understand the kinetics of degradation and resynthesis.
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Mechanism of Action Validation:
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Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the POI, confirming the involvement of the proteasome.
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CRBN Knockdown/Knockout: The PROTAC should be inactive in cells where CRBN has been knocked down or knocked out.
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Cellular Phenotype: Assess the biological consequences of POI degradation. This could include assays for cell viability, proliferation, apoptosis, or specific signaling pathway modulation.
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Selectivity: Use unbiased proteomics techniques (e.g., mass spectrometry) to determine the selectivity of the PROTAC and identify any off-target protein degradation.
Conclusion
Thalidomide-4-NH-PEG1-COO(t-Bu) represents a critical class of chemical tools that have propelled the field of targeted protein degradation. By providing a ready-to-use handle for recruiting the CRBN E3 ligase, it simplifies the synthesis of novel PROTACs. The continued development and application of such thalidomide-based building blocks are essential for exploring the "undruggable" proteome and creating a new generation of therapeutics for a wide range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of this exciting technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-NH-CH2-COO(t-Bu) | C19H21N3O6 | CID 131999717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thalidomide-4-NH-PEG1-NH2 TFA | 2648285-25-8 [chemicalbook.com]
